4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3S/c18-13-1-7-16(8-2-13)25(23,24)20-10-12-9-17(22)21(11-12)15-5-3-14(19)4-6-15/h1-8,12,20H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZZCVAGBDTRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is through a multi-step synthesis process. The starting material, 4-bromobenzenesulfonyl chloride, undergoes a nucleophilic substitution reaction with N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)amine. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods: While specific details of industrial production are proprietary, large-scale synthesis often involves optimizing the yield and purity through controlled reaction conditions, catalyst use, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: Selective reduction might lead to modifications in the pyrrolidinone ring, potentially transforming it into a hydroxyl group.
Substitution: The bromo group provides a site for nucleophilic substitution, potentially introducing various substituents.
Common Reagents and Conditions:
Oxidation Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) for sulfoxide formation.
Reduction Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Conditions: Utilizing nucleophiles such as alkoxides or amines under mild to moderate conditions.
Major Products:
Oxidation yields sulfoxides or sulfones.
Reduction leads to hydroxylated derivatives.
Substitution forms new derivatives with varied functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in drug discovery and development.
Biology: In biological research, this compound might be evaluated for its potential as an enzyme inhibitor or its binding affinity to specific proteins.
Medicine: It could be a lead compound for developing new therapeutic agents, especially targeting diseases where sulfonamide derivatives have proven efficacy.
Mechanism of Action
The mechanism of action for 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide depends on its target interaction. Generally, sulfonamide derivatives inhibit enzyme activity by mimicking the natural substrate, binding to the active site, and preventing the actual substrate from interacting with the enzyme. This disruption can lead to altered cellular processes, which could be beneficial in treating certain diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs of the target compound, focusing on substituent variations, molecular properties, and synthesis insights derived from the evidence:
Key Comparisons :
Substituent Effects on Bioactivity: The 4-methoxyphenyl analog (CAS 954604-70-7) replaces fluorine with a methoxy group, which may increase lipophilicity and alter binding interactions compared to the target compound . Methoxy groups are often used to modulate pharmacokinetic properties. The tetrazole derivative (CAS 921060-81-3) replaces the pyrrolidinone ring with a tetrazole, a bioisostere for carboxylic acids. This substitution could enhance metabolic stability but may reduce conformational flexibility .
Synthetic Yields and Characterization :
- While synthesis details for the target compound are absent, analogs in (e.g., compounds 6d–6l) were synthesized with yields ranging from 45–78% and characterized via NMR and MS. Similar protocols (e.g., sulfonamide coupling, TLC monitoring) likely apply to the target compound .
Physicochemical Properties :
- The absence of melting point or solubility data for the target compound limits direct comparisons. However, the methoxy analog’s higher molecular weight (439.3 vs. ~423.3) suggests increased steric bulk, which could influence crystallinity and solubility .
Research Findings and Limitations
- Structural Diversity: The sulfonamide group’s versatility allows for extensive derivatization, as evidenced by the wide range of heterocyclic cores (pyrrolidinone, tetrazole, triazole) and substituents (fluoro, methoxy, propenylthio) in the analogs .
- Data Gaps : Critical parameters such as IC₅₀ values , solubility , and in vivo stability are unavailable for the target compound and its analogs, highlighting the need for further experimental studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and how can purity be ensured?
- Methodology : The compound is synthesized via multi-step reactions, starting with the formation of the pyrrolidinone core. Key steps include:
- Nucleophilic substitution to introduce the 4-fluorophenyl group to the pyrrolidinone ring.
- Methylation at the 3-position of pyrrolidinone using a benzyl halide intermediate.
- Sulfonamide coupling between the bromobenzenesulfonyl chloride and the pyrrolidinylmethyl amine.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Techniques :
- NMR spectroscopy (¹H and ¹³C) to confirm connectivity of the sulfonamide, fluorophenyl, and pyrrolidinone groups. Key signals:
- ¹H NMR: δ 7.8–7.6 ppm (sulfonamide aromatic protons), δ 4.3 ppm (CH₂ linker), δ 2.8–2.5 ppm (pyrrolidinone ring protons).
- X-ray crystallography (using SHELX programs ) to resolve stereochemistry and confirm the absence of racemization.
- Mass spectrometry (HRMS-ESI) for molecular weight confirmation (expected [M+H]⁺ ≈ 453.03 g/mol) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Approach :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known sulfonamide inhibitors).
- Dose-response analysis : Compare IC₅₀ values across studies; discrepancies may arise from differences in cell permeability or metabolic stability.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methods :
- Molecular docking (AutoDock Vina) to predict binding modes to targets like carbonic anhydrase IX.
- MD simulations (GROMACS) to assess stability of ligand-target complexes.
- QSAR studies : Correlate substituent effects (e.g., bromine vs. chlorine) with activity using Hammett σ constants .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Challenges : Poor crystal growth due to flexible CH₂ linker and polar sulfonamide group.
- Solutions :
- Co-crystallization with co-formers (e.g., succinic acid) to stabilize lattice packing.
- Vapor diffusion (using 2-methyl-THF/hexane) to slow nucleation.
- Data refinement : Use SHELXL for handling twinning or disorder in the pyrrolidinone ring .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective activity while others show no effect?
- Key factors :
- Model specificity : Neuroprotection observed in primary neurons but not in immortalized lines (e.g., SH-SY5Y) due to differential expression of target proteins.
- Oxidative stress modulation : Activity may depend on baseline ROS levels in experimental models.
- Table : Comparative IC₅₀ values across studies:
| Model System | IC₅₀ (μM) | Reference |
|---|---|---|
| Primary rat neurons | 0.8 ± 0.2 | |
| SH-SY5Y cells | >50 |
- Resolution : Validate findings using CRISPR-edited cell lines to isolate target pathways .
Methodological Best Practices
Q. How to optimize reaction yields for large-scale synthesis?
- Parameters :
- Solvent selection : Replace THF with DMF to improve solubility of intermediates.
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki couplings (if applicable).
- Scale-up : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) .
Q. What spectroscopic techniques best characterize degradation under physiological conditions?
- Protocol :
- Stability assay : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hrs.
- Analysis :
- UV-Vis : Monitor λmax shifts (e.g., 270 nm for sulfonamide).
- LC-MS/MS : Identify hydrolyzed products (e.g., free sulfonic acid).
- FTIR : Track loss of carbonyl (C=O) stretch at 1680 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
